molecular formula C9H14Cl2N4 B13871190 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride

2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride

Cat. No.: B13871190
M. Wt: 249.14 g/mol
InChI Key: OOZROFHKFFMSJI-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chloro group at the second position and a 2-methylpiperazin-1-yl group at the third position of the pyrazine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Properties

Molecular Formula

C9H14Cl2N4

Molecular Weight

249.14 g/mol

IUPAC Name

2-chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride

InChI

InChI=1S/C9H13ClN4.ClH/c1-7-6-11-4-5-14(7)9-8(10)12-2-3-13-9;/h2-3,7,11H,4-6H2,1H3;1H

InChI Key

OOZROFHKFFMSJI-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=NC=CN=C2Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine Hydrochloride

General Synthetic Strategy

The synthesis of 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride typically follows a nucleophilic aromatic substitution approach where a halogenated pyrazine precursor (commonly 2,3-dichloropyrazine or 2-chloro-3-pyrazine derivatives) is reacted with a suitable piperazine derivative, such as 2-methylpiperazine, to substitute one of the chlorine atoms with the piperazine moiety. The product is then converted into its hydrochloride salt to enhance solubility and stability.

Stepwise Preparation Process

Step 1: Preparation of 2,3-Dichloropyrazine or 2-Chloro-3-pyrazinyl Precursors
  • The starting material is often 2,3-dichloropyrazine, which can be commercially sourced or synthesized via chlorination of pyrazine derivatives. This compound serves as the electrophilic substrate for nucleophilic substitution reactions.
Step 3: Nucleophilic Aromatic Substitution with 2-Methylpiperazine
  • The key reaction involves reacting 2,3-dichloropyrazine or 2-chloro-3-pyrazine derivatives with 2-methylpiperazine under basic conditions. Bases such as potassium carbonate, cesium carbonate, or triethylamine are used to facilitate substitution of the chlorine atom at the 3-position by the 2-methylpiperazinyl group.

  • Typical solvents include polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures including dichloromethane (DCM). Reaction temperatures range from ambient (20 °C) up to 130 °C depending on the solvent and base used.

  • The reaction is generally carried out under atmospheric pressure but can be adjusted as needed.

Step 4: Hydrochloride Salt Formation
  • After isolation of the free base 2-chloro-3-(2-methylpiperazin-1-yl)pyrazine, the hydrochloride salt is formed by treatment with hydrochloric acid (HCl) in solvents such as 1,4-dioxane or methanol. This step improves the compound's solubility and stability.

  • For example, 4 M HCl in 1,4-dioxane is commonly used, with stirring at room temperature overnight to ensure complete salt formation.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Nucleophilic substitution 2,3-Dichloropyrazine + 2-methylpiperazine + K2CO3 or Cs2CO3 DMF, THF, or DCM 20–130 ~50–96 Base facilitates substitution; reaction time varies
Hydrochloride salt formation Treatment with 4 M HCl in 1,4-dioxane 1,4-Dioxane Room temperature Quantitative Overnight stirring under nitrogen atmosphere
  • Yields of the intermediate and final products can reach up to 96% under optimized conditions.

Alternative Synthetic Routes

  • Some synthetic routes involve protecting groups such as tert-butoxycarbonyl (Boc) on the piperazine nitrogen atoms during intermediate steps, followed by deprotection using trifluoroacetic acid in dichloromethane to obtain the free amine before salt formation.

  • Palladium-catalyzed reactions and other transition metal-mediated steps are reported for related pyrazine derivatives but are less common for this specific compound.

Analytical and Characterization Data

  • The product 2-chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride typically appears as a white to off-white crystalline solid.

  • Molecular formula: C9H13ClN4·HCl

  • Molecular weight: Approximately 242.75 g/mol

  • Physical properties include water solubility and stability under normal laboratory conditions. The hydrochloride salt form enhances aqueous solubility.

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are standard methods for confirming the structure and purity of the compound.

Summary Table of Key Preparation Aspects

Aspect Details
Starting Material 2,3-Dichloropyrazine or 2-chloro-3-pyrazine derivatives
Nucleophile 2-Methylpiperazine
Base Potassium carbonate, cesium carbonate, triethylamine
Solvents DMF, THF, DCM, 1,4-dioxane
Reaction Temperature 20–130 °C
Salt Formation Hydrochloric acid (4 M HCl in 1,4-dioxane or MeOH)
Yield 50–96% depending on conditions
Purification Methods Extraction, washing, drying with MgSO4, filtration, concentration
Characterization Techniques MS, NMR, melting point, solubility tests

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride is a chemical compound with diverse applications, primarily in pharmaceutical research and development. It is used as an intermediate in synthesizing pharmacologically active compounds, particularly those targeting central nervous system disorders. Research suggests that similar compounds may interact with neurotransmitter receptors, such as those in the serotonin and dopamine pathways.

Physicochemical Properties

(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride has a molecular formula of C9H14Cl2N4C_9H_{14}Cl_2N_4 and a molecular weight of approximately 249.14 g/mol. It appears as a white to off-white crystalline solid and is soluble in water. The compound has a density of 1.305 g/cm³, a boiling point of 352.1ºC at 760 mmHg, and a flash point of 166.8ºC.

Applications in Scientific Research

  • (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride as a building block (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride is a versatile building block in organic synthesis.
  • Synthesis of Pharmacologically Active Compounds As an intermediate, it enables the creation of molecules with desired therapeutic effects.
  • Medicinal Chemistry (R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride is significant in medicinal chemistry, particularly for neurological disorders, because the piperazine ring is associated with antipsychotic and anxiolytic effects.
  • Neurotransmitter Systems It has shown potential biological activity, especially concerning neurotransmitter systems. Studies on similar structures suggest interactions with serotonin and dopamine pathways, which is critical for evaluating its therapeutic potential and side effect profile.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine
  • 2-Chloro-3-(2-ethylpiperazin-1-yl)pyrazine
  • 2-Chloro-3-(2,6-dimethylpiperazin-1-yl)pyrazine

Uniqueness

2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylpiperazin-1-yl group can enhance its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine;hydrochloride, with the CAS number 1707710-33-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Formula : C₉H₁₄Cl₂N₄
  • Molecular Weight : 221.14 g/mol

The structure features a pyrazine ring substituted with a chloro group and a piperazine moiety, which is significant for its biological interactions.

Anticancer Activity

The potential anticancer properties of pyrazine derivatives have been explored extensively. A study focusing on a related pyrazine compound observed that it induced apoptosis in human leukemia K562 cells through modulation of apoptotic markers such as Bcl2 and Bax. The compound inhibited cell viability with an IC50 of 25 μM . While direct studies on this compound are not available, its structural similarities suggest potential for similar effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Pyrazine derivatives often act as enzyme inhibitors, affecting pathways crucial for pathogen survival or cancer cell proliferation.
  • Apoptosis Induction : Compounds in this class can trigger apoptosis through intrinsic pathways, impacting cell cycle regulation and survival.

Case Studies

A few studies provide insights into the broader category of pyrazine compounds which can be extrapolated to hypothesize the activity of this compound:

StudyCompoundActivityFindings
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazineAnticancerInduced apoptosis in K562 cells, IC50 = 25 μM
Various pyrazole derivativesAntimicrobialMIC values ranging from 0.22 to 0.25 μg/mL against S. aureus
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinesPDE4 InhibitorsShowed significant biological activity in enzyme inhibition

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 2-chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions between 2-chloropyrazine derivatives and 2-methylpiperazine. Key considerations include:

  • Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation of the piperazine nitrogen, enhancing nucleophilicity .
  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve reaction efficiency by stabilizing intermediates .
  • Post-Reaction Processing : To isolate the hydrochloride salt, treat the crude product with hydrogen chloride (HCl) in dioxane/acetonitrile, followed by trituration with ethyl acetate to enhance purity .
    Critical Note : Monitor reaction progress via TLC or LCMS to avoid over-substitution or byproduct formation.

Basic: How can the structural identity and purity of this compound be validated experimentally?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazine C-Cl at δ ~140 ppm in ¹³C NMR, piperazine methyl protons at δ ~1.2–1.5 ppm) .
    • LCMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₄ClN₅·HCl at m/z 248.1) .
  • Elemental Analysis : Ensure stoichiometric Cl⁻ content via titration or ion chromatography .
  • X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable (e.g., piperazine chair vs. boat conformation) .

Basic: What are the key structure-activity relationships (SAR) for pyrazine-piperazine derivatives in biological systems?

Methodological Answer:

  • Pyrazine Core : The electron-deficient ring enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
  • Piperazine Substitution : The 2-methyl group on piperazine improves metabolic stability by reducing oxidative dealkylation in vivo .
  • Hydrochloride Salt : Enhances aqueous solubility for in vitro assays (e.g., solubility >10 mM in PBS at pH 7.4) .
    Experimental Design : Compare binding affinity (IC₅₀) of the free base vs. hydrochloride salt using SPR or fluorescence polarization assays .

Advanced: How can computational methods resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solvation free energy to explain discrepancies in aqueous solubility (e.g., protonation state dependence) .
  • Quantum Chemical Calculations : Analyze charge distribution to rationalize unexpected reactivity (e.g., preferential substitution at pyrazine C3 vs. C2) .
    Case Study : If solubility in DMSO conflicts between studies, use COSMO-RS simulations to model solvent-solute interactions and validate experimentally via UV-Vis spectroscopy .

Advanced: What strategies mitigate side reactions during multi-step synthesis (e.g., piperazine ring opening or chloride displacement)?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the piperazine nitrogen with Boc groups to prevent unwanted alkylation during pyrazine functionalization .
  • Temperature Control : Maintain reactions at 0–25°C to suppress exothermic side reactions (e.g., ring-opening via retro-Mannich pathways) .
  • Purification : Use flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) to separate regioisomers or byproducts .

Advanced: How can researchers address contradictory bioactivity data across cell lines or assay platforms?

Methodological Answer:

  • Assay Standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and Z’-factor validation to ensure reproducibility .
  • Off-Target Profiling : Use chemoproteomics (e.g., thermal shift assays) to identify non-specific binding to unrelated targets .
  • Meta-Analysis : Compare datasets across public repositories (e.g., ChEMBL, PubChem BioAssay) to identify trends obscured by platform-specific artifacts .

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